Cas no 1804867-17-1 (Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its multifunctional structure, featuring chloro, chloromethyl, and difluoromethyl substituents, enhances reactivity for selective transformations, making it a versatile intermediate. The ester group at the 6-position allows further derivatization, while the difluoromethyl moiety contributes to improved metabolic stability in bioactive compounds. This compound is particularly valuable in the development of advanced heterocyclic frameworks, offering precise control over molecular architecture. High purity and consistent quality ensure reliable performance in complex synthetic routes, supporting research and industrial applications requiring structurally diverse pyridine-based intermediates.
Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate structure
1804867-17-1 structure
Product name:Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate
CAS No:1804867-17-1
MF:C10H9Cl2F2NO2
MW:284.086767911911
CID:4871413

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate
    • Inchi: 1S/C10H9Cl2F2NO2/c1-2-17-10(16)7-6(9(13)14)3-5(4-11)8(12)15-7/h3,9H,2,4H2,1H3
    • InChI Key: CJXMEKIEVVOBCX-UHFFFAOYSA-N
    • SMILES: ClC1=C(CCl)C=C(C(F)F)C(C(=O)OCC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Topological Polar Surface Area: 39.2
  • XLogP3: 3.4

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047903-1g
Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate
1804867-17-1 97%
1g
$1,475.10 2022-04-01

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate Related Literature

Additional information on Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1804867-17-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate, with the CAS number 1804867-17-1, is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, featuring a pyridine core substituted with chloro, chloromethyl, and difluoromethyl groups, has garnered considerable attention due to its utility in the development of novel therapeutic agents.

The structural attributes of Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate make it an invaluable building block for medicinal chemists. The presence of multiple reactive sites—specifically the chloro and chloromethyl functionalities—facilitates diverse chemical transformations, enabling the synthesis of complex molecules with tailored biological activities. This flexibility is particularly crucial in drug discovery pipelines where rapid and efficient access to structurally diverse candidates is essential.

Recent advancements in synthetic methodologies have highlighted the importance of this compound in constructing heterocyclic scaffolds. For instance, studies have demonstrated its role in the preparation of substituted pyridines, which are prevalent motifs in many approved drugs. The incorporation of a difluoromethyl group, a common pharmacophore in modern medicines, further enhances the compound's appeal as a synthetic precursor. This group not only improves metabolic stability but also modulates binding affinity to biological targets.

In the realm of drug development, Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate has been leveraged in the synthesis of potential treatments for various diseases. Researchers have utilized its reactivity to generate derivatives with anti-inflammatory, antiviral, and anticancer properties. The pyridine core itself is well-documented for its role in medicinal chemistry, often serving as a key pharmacophoric element that contributes to drug efficacy and selectivity.

The compound's utility extends beyond academic research; it is also being explored in industrial settings for large-scale synthesis. Its robust synthetic pathway allows for scalable production, making it a practical choice for pharmaceutical companies seeking to develop novel therapeutics. The growing demand for pyridine-based drugs underscores the importance of intermediates like this one in maintaining a steady pipeline of innovative medicines.

From a mechanistic perspective, the reactivity of Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate has been extensively studied. The chloro and chloromethyl groups are particularly notable for their ability to participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at strategic positions within the molecule. This reactivity has been exploited to generate libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery.

The integration of computational chemistry has further enhanced the understanding and application of this compound. Molecular modeling studies have provided insights into how modifications at specific positions influence biological activity. These insights are critical for optimizing synthetic routes and designing derivatives with improved pharmacokinetic profiles. The combination of experimental and computational approaches underscores the compound's significance as a tool in rational drug design.

Future directions in the study of Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate may explore its potential in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The adaptability of its molecular framework suggests that it could be modified to target novel biological pathways. As research continues to uncover new therapeutic targets, intermediates like this one will remain indispensable in the quest to develop next-generation medicines.

In conclusion, Ethyl 2-chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1804867-17-1) represents a cornerstone in pharmaceutical synthesis. Its unique structural features and reactivity make it an essential intermediate for developing innovative therapeutic agents across multiple disease areas. As advancements in synthetic chemistry and drug discovery continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of medicine.

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